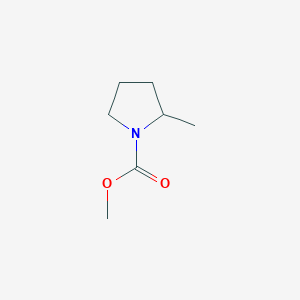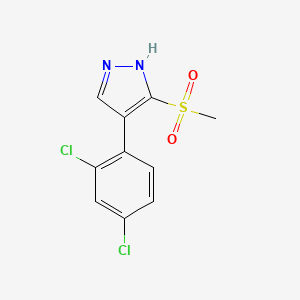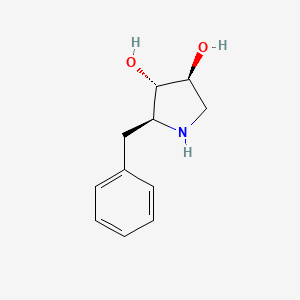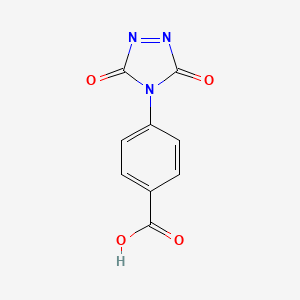
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness, allowing for the production of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学的研究の応用
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(3-Amino-5,6-dichloropyridin-2-yl)acetic acid: This compound is unique due to its specific substitution pattern on the pyridine ring.
2-(3,5,6-Trichloropyridin-2-yl)acetic acid: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid: Another related compound with a different substitution pattern, used in different applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC名 |
2-(3-amino-5,6-dichloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-3-1-4(10)5(2-6(12)13)11-7(3)9/h1H,2,10H2,(H,12,13) |
InChIキー |
RIRHWAVUDVFVSE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)

![Ethyl 6-(trifluoromethoxy)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11774401.png)










